p-Menthane
Overview
Description
p-Menthane is a hydrocarbon with the formula (CH3)2CHC6H10CH3 . It is the product of the hydrogenation or hydrogenolysis of various terpenoids, including p-cymene, terpinolenes, phellandrene, and limonene . It is a colorless liquid with a fragrant fennel-like odor . It occurs naturally, especially in exudates of Eucalyptus fruits .
Synthesis Analysis
This compound is synthesized through the hydrogenation or hydrogenolysis of various terpenoids, including p-cymene, terpinolenes, phellandrene, and limonene . In flowering plants, they are synthesized and stored in specialized anatomical structures such as glandular trichomes (GT), secretory cavities, and root resin ducts . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Molecular Structure Analysis
The molecular formula of this compound is C10H20 . Its average mass is 140.266 Da and its mono-isotopic mass is 140.156494 Da .
Chemical Reactions Analysis
This compound is a product of the hydrogenation or hydrogenolysis of various terpenoids, including p-cymene, terpinolenes, phellandrene, and limonene . It is mainly used as a precursor to its hydroperoxide, which is used to initiate polymerizations .
Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a density of 0.8086 g/cm3 . Its boiling point is 168 °C (334 °F; 441 K) . It is soluble in organic solvents .
Scientific Research Applications
Green Chemistry and Solvent Applications : p-Menthane, derived from orange by-products, has been investigated as a green alternative to solvents like n-hexane or toluene. It shows comparable performance in extracting carotenes, aromas, and oils from various sources, and its use in Soxhlet and Dean–Stark analytical extraction procedures indicates potential as an environmentally friendly solvent (Madji et al., 2019).
Biosynthesis and Plant Chemistry : this compound monoterpenes, including menthol, carvone, pulegone, and limonene, are valuable for their fragrance and medicinal properties. They are synthesized in plants' specialized structures and have applications in synthetic biology for large-scale production (Bergman & Phillips, 2020).
Pyrolysis and Fuel Research : The high-temperature pyrolysis of this compound has been studied to understand its potential as a bio-derived fuel. Research in this area includes molecular dynamics simulations and kinetic modeling, contributing to the development of alternative fuels (Wang et al., 2021).
Agricultural Applications : this compound derivatives have been explored for their herbicidal activities. Novel this compound type Schiff base compounds show promising pre-emergence herbicidal activities against certain plant species (Xu et al., 2017).
Combustion Kinetics in Bio Jet Fuels : The combustion kinetics of this compound, among other terpenoid bio jet fuel compounds, have been experimentally investigated. These studies provide insights into combustion behavior and soot precursor chemistry, crucial for sustainable aviation fuel development (Oßwald et al., 2017).
Biotechnological Production : this compound monoterpenes are also of interest in biotechnology for their role as chiral specialty chemicals. Advances in microbial and plant-based platforms have enabled targeted production of specific monoterpenes, contributing to the field of biochemical engineering (Lange, 2015).
Mechanism of Action
Target of Action
p-Menthane, specifically its derivative this compound-3,8-diol (PMD), is primarily known for its action as an insect repellent . It targets various flying insects, including mosquitoes, gnats, and black flies . PMD is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .
Mode of Action
The mechanism of action of PMD lies in its strong odor and chemical composition . This compound-3,8-diol has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, PMD has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .
Biochemical Pathways
This compound monoterpenes are synthesized and stored in specialized anatomical structures such as glandular trichomes . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Pharmacokinetics
It’s known that these compounds are used topically, and their effectiveness as insect repellents suggests that they have good skin permeability .
Result of Action
The primary result of this compound’s action is the repelling of insects, reducing the risk of insect bites and insect-borne diseases . This makes it an ideal choice for individuals seeking protection against insect bites, particularly in areas where insect-borne diseases are prevalent .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, its effectiveness as an insect repellent may vary depending on the specific species of insects present in the environment. Additionally, factors such as temperature, humidity, and wind speed can affect the volatility and therefore the effectiveness of this compound as a repellent .
Safety and Hazards
p-Menthane may be incompatible with strong oxidizing agents like nitric acid . Charring of the hydrocarbon may occur followed by ignition of unreacted hydrocarbon and other nearby combustibles . In other settings, aliphatic saturated hydrocarbons are mostly unreactive . It is advised to handle in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Future Directions
p-Menthane is being investigated as a novel bio-based solvent resulting from the hydrogenation of d-limonene, as a green alternative to n-hexane or toluene for the extraction and solubilization of natural substances . This reveals the potential of this compound as a green replacer for petroleum-based solvents such as n-hexane or toluene .
Biochemical Analysis
Biochemical Properties
p-Menthane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, this compound requires the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . For example, (-)-Menthol, a type of this compound, is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed studies of (+)-limonene synthase and (-)-limonene synthase crystal structures have enabled identification of catalytic residues and determinants of stereospecificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still under research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues . The details of any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are still under research .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYNSNXFXLKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Record name | P-MENTHANE | |
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DSSTOX Substance ID |
DTXSID9025530, DTXSID30884219, DTXSID50883709 | |
Record name | 1-Isopropyl-4-methylcyclohexane | |
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Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
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Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
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Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline] | |
Record name | P-MENTHANE | |
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Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
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Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
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Record name | 1-Isopropyl-4-methylcyclohexane | |
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Record name | p-Menthane | |
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Boiling Point |
170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg | |
Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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Record name | p-Menthane | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C | |
Record name | P-MENTHANE | |
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Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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Record name | p-Menthane | |
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Density |
0.8039 AT 20 °C/4 °C | |
Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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Vapor Pressure |
2.69 [mmHg] | |
Record name | 1-Isopropyl-4-methylcyclohexane | |
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CAS No. |
99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4 | |
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Record name | 1-Isopropyl-4-methylcyclohexane | |
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Record name | 1-isopropyl-4-methylcyclohexane | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGW5GN8TXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Menthane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-89.84 °C, -87.6 °C | |
Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Menthane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-menthane?
A1: this compound has the molecular formula C10H20 and a molecular weight of 140.27 g/mol.
Q2: How can I identify this compound using spectroscopic techniques?
A2: this compound can be identified using techniques like FTIR, 1H NMR, 13C NMR, GC-MS, and HRMS. For example, researchers used GC-MS to identify the constituents of E. citriodora oil and the structure of synthesized this compound-3,8-diol (PMD) stereoisomers. []
Q3: How does the position of the hydroxyl group on the this compound ring affect its biological activity?
A3: Research shows that the position of the hydroxyl group significantly impacts the biological activity of this compound derivatives. For instance, cultured cells of Nicotiana tabacum preferentially metabolized 2-oxygenated this compound derivatives compared to other positions. []
Q4: What is the influence of introducing a lactone moiety into the this compound skeleton?
A4: Studies on the feeding deterrent activity of this compound derivatives against the Colorado potato beetle showed that introducing a lactone moiety, along with an additional functional group like hydroxyl or ketone, increased the antifeedant activity compared to the parent monoterpene ketones and alcohols. []
Q5: Does stereochemistry play a role in the biological activity of this compound derivatives?
A5: Yes, stereochemistry is crucial. For instance, (1R,4R)-2-oxo-p-menthane underwent highly stereospecific reduction by Nicotiana tabacum cultured cells, while its enantiomer did not show the same effect. Similarly, the cells enantioselectively oxidized the hydroxyl group of 2-hydroxy-p-menthanes, highlighting the importance of stereochemistry. []
Q6: How does the presence of an epoxide group affect the cytotoxicity of this compound derivatives?
A6: Research on perillaldehyde epoxide isomers revealed that the position of the epoxide group significantly influences cytotoxicity. The isomer with an exocyclic epoxide group (perillaldehyde 8,9-epoxide) exhibited considerably higher potency against Leishmania donovani promastigotes compared to its isomer with an endocyclic epoxide group. []
Q7: Can this compound derivatives be used in the synthesis of other valuable compounds?
A7: Yes, enantiomerically pure this compound-3,9-diols, obtained via lipase-mediated kinetic acetylation, can be used as precursors for synthesizing other valuable this compound monoterpenes. These include 3-hydroxy-p-menthan-9-oic acid lactone, mintlactone, 3,9-epoxy-p-menth-1,8(10)-diene, and the pheromone vesperal. []
Q8: Can this compound be produced sustainably?
A8: Research highlights the potential of synthesizing this compound from renewable resources like dipentene, a by-product of the citrus industry. This method utilizes a modified skeletal nickel catalyst and a total recycle hydrogenation process in a fixed bed reactor. []
Q9: Can this compound be used as a green solvent?
A9: Research suggests that this compound, derived from the hydrogenation of d-limonene, can potentially replace petroleum-based solvents like n-hexane and toluene in extracting natural substances. It exhibits comparable solubility profiles for various compounds, including carotenes, volatile monoterpenes, and triglycerides. Experimental data further support its efficacy in extracting carotenes from carrots, aromas from caraway seeds, and oils from rapeseeds. []
Q10: How does the presence of silica in the catalyst support affect this compound production?
A10: The presence of silica in the catalyst support, such as in Pd/HZSM5, enhances the hydrogenation of limonene to this compound by providing a greater number of active sites compared to catalysts without silica, like Pd/Al2O3. []
Q11: How does the stability of this compound derivatives compare to menthol?
A11: Certain this compound derivatives, such as 3-substituted this compound derivatives, demonstrate higher stability compared to menthol, particularly regarding sublimation. They also exhibit a less intense, non-irritating odor, making them suitable for use in various applications. []
Q12: What analytical techniques are used to study the interaction of this compound derivatives with biological membranes?
A12: FTIR and DSC techniques are used to study the interaction of this compound derivatives with biological membranes like the stratum corneum. For example, FTIR analysis revealed that terpenes containing hydroxyl or ketone groups cause significant changes in the C-H stretching region of the stratum corneum, suggesting an interaction with the lipid bilayers. []
Q13: Does the extraction of this compound from natural sources have environmental implications?
A13: Utilizing the aqueous phase distillate, a by-product of the citriodora oil extraction process, to obtain this compound-3,8-diol presents a more environmentally friendly approach compared to traditional methods. This method reduces waste and minimizes the environmental impact associated with essential oil production. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.